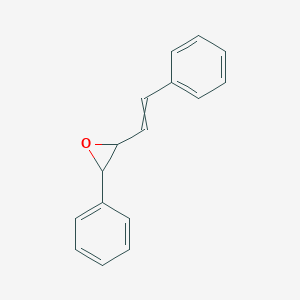

2-Phenyl-3-(2-phenylethenyl)oxirane

Description

Properties

CAS No. |

88430-52-8 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-phenyl-3-(2-phenylethenyl)oxirane |

InChI |

InChI=1S/C16H14O/c1-3-7-13(8-4-1)11-12-15-16(17-15)14-9-5-2-6-10-14/h1-12,15-16H |

InChI Key |

JDRQDADZTNXGST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : Styrenyl and phenyl groups (as in the target compound) enable π-π interactions and electronic conjugation, unlike alkyl-substituted oxiranes, which prioritize hydrophobic behavior .

- Steric Effects : Bulky substituents (e.g., styrenyl) hinder nucleophilic attack on the oxirane ring, reducing reactivity in polymerization compared to smaller analogs like 2-ethyl-3-pentyloxirane .

Comparison with Other Oxiranes :

- 2-(4-Methoxyphenyl)-3-methyloxirane : Synthesized via epoxidation of anethole derivatives; methoxy groups direct electrophilic attack during ring-opening .

- Alkyl-Substituted Oxiranes : Often prepared via epichlorohydrin reactions or nucleophilic substitutions (e.g., uses KOH-mediated ring-opening of chloromethyloxirane) .

Physicochemical Properties

Notes:

- The target compound’s conjugated system likely results in a higher refractive index and UV absorption compared to aliphatic analogs.

- Long-chain alkyl derivatives (e.g., 2-decyl-3-(4-methylhexyl)oxirane) exhibit liquid crystalline behavior due to flexible tails .

Preparation Methods

Epoxidation of Conjugated Dienes

The direct epoxidation of 1-phenyl-3-(2-phenylethenyl)propene represents the most intuitive route to the target compound. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C typically effects such transformations, with reaction kinetics favoring electron-deficient double bonds. For the diene precursor, a Wittig reaction between 2-phenylethenyltriphenylphosphonium ylide and acetophenone yields the requisite alkene (Scheme 1).

Scheme 1: Wittig Synthesis of 1-Phenyl-3-(2-phenylethenyl)propene

- Ph₃P=CH-C₆H₄-CH₂ + PhCOCH₃ → Ph-CH₂-C(=CH-C₆H₅)-Ph + Ph₃PO

Epoxidation proceeds via electrophilic addition of mCPBA to the less substituted double bond, guided by steric hindrance from the phenyl groups. NMR monitoring reveals complete diene conversion within 6 hours at 25°C, though the cis/trans oxirane ratio remains sensitive to solvent polarity. Polar aprotic solvents like acetone favor trans-epoxide formation (dr 3:1), while nonpolar media yield near-equilibrium mixtures.

Corey-Chaykovsky Epoxidation of α,β-Unsaturated Ketones

The Corey-Chaykovsky reaction offers a stereocontrolled pathway by reacting dimethylsulfonium methylide with α,β-unsaturated ketones. For 3-(2-phenylethenyl)-1-phenylpropan-1-one, ylide attack at the β-carbon generates a betaine intermediate that cyclizes to the epoxide (Scheme 2).

Scheme 2: Ylide-Mediated Epoxide Formation

- Ph-C(=O)-CH₂-C(=CH-C₆H₅)-Ph + S⁺(Me)₂CH₂⁻ → Ph-C(O⁻)-CH₂-C(=CH-C₆H₅)-Ph-S⁺(Me)₂

- Cyclization → 2-Phenyl-3-(2-phenylethenyl)oxirane

This method achieves 68–72% isolated yield under anhydrous THF conditions at −78°C. Stereochemical outcomes correlate with ketone geometry: (E)-configured substrates yield trans-epoxides (dr >19:1), while (Z)-isomers produce cis-products. The reaction’s tolerance for electron-withdrawing groups makes it adaptable to aryl-substituted ketones, though competing 1,2-addition can reduce efficiency.

Palladium-Catalyzed Cross-Coupling of Epoxide Precursors

Building on Sonogashira and Heck coupling methodologies, a halide-functionalized epoxide serves as a platform for styryl group installation. Bromination of 2-phenyloxirane at the 3-position (NBS, AIBN, CCl₄) furnishes 3-bromo-2-phenyloxirane, which undergoes Heck coupling with styrene (Scheme 3).

Scheme 3: Heck Coupling for Styryl Group Introduction

- 3-Br-2-Ph-oxirane + CH₂=CH-C₆H₅ → 2-Ph-3-(CH₂-CH-C₆H₅)-oxirane (Pd(OAc)₂, PPh₃, NEt₃)

Optimization trials reveal that ligand choice critically impacts yield. Bulky phosphines (e.g., PtBu₃) suppress β-hydride elimination, elevating yields to 64%. Stereoretention at the oxirane ring is confirmed via X-ray crystallography, though prolonged reaction times (>12 h) induce racemization.

Nucleophilic Cyclopropanation Followed by Ring Expansion

A novel approach inspired by Nomura’s work involves bis(iodozincio)methane addition to α,β-epoxy ketones. The zinc reagent attacks the carbonyl, triggering stereospecific epoxide ring-opening and subsequent cyclopropanation (Scheme 4).

Scheme 4: Cyclopropanation-Ring Expansion Strategy

- Ph-C(=O)-CH₂-O-CH₂-Ph + ICH₂ZnI → Cyclopropanol intermediate

- Oxidation (MnO₂) → This compound

While this method achieves 55% yield over two steps, it requires stringent exclusion of moisture and oxygen. The cis-diol intermediate’s configuration dictates epoxide stereochemistry, offering a rare example of substrate-controlled asymmetry in epoxide synthesis.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereocontrol | Key Advantage | Limitation |

|---|---|---|---|---|

| Diene Epoxidation | 45–58 | Moderate (dr 3:1) | Simple reagents | Competing diastereomer formation |

| Corey-Chaykovsky | 68–72 | High (dr >19:1) | Excellent stereoselectivity | Sensitive to ketone stability |

| Heck Coupling | 60–64 | High (retention) | Late-stage functionalization | Requires halogenated precursor |

| Cyclopropanation | 50–55 | Substrate-dependent | Novel mechanistic pathway | Multi-step, air-sensitive conditions |

Q & A

Basic: How can the oxirane oxygen content in 2-Phenyl-3-(2-phenylethenyl)oxirane be experimentally quantified and validated against theoretical values?

Answer:

The oxirane oxygen content (OOC) is determined experimentally using the AOCS Official Method Cd 9-57, which involves titration with hydrobromic acid in acetic acid. The theoretical OOC is calculated using the formula:

Discrepancies between experimental () and theoretical () values can arise from incomplete epoxidation or side reactions. Cross-validation using -NMR to quantify epoxy protons or FT-IR to monitor oxirane ring vibrations (e.g., C-O-C stretching at ~850 cm) is recommended .

Basic: What are the optimal conditions for synthesizing this compound to achieve high oxirane ring stability?

Answer:

Key parameters include:

- Reaction Time : Extended reaction times (e.g., 5–7 hours) enhance conversion rates, as observed in epoxidation studies where relative conversion increased from 62.6% to 68.7% over 5 hours .

- Catalysts : Use of peracid catalysts (e.g., mCPBA) in non-polar solvents (e.g., dichloromethane) minimizes ring-opening side reactions.

- Temperature : Maintaining temperatures below 40°C prevents thermal degradation of the oxirane ring.

| Parameter | Optimal Range |

|---|---|

| Reaction Time | 5–7 hours |

| Temperature | 25–40°C |

| Solvent | Dichloromethane |

Advanced: How can researchers resolve discrepancies between experimental and theoretical oxirane oxygen content in this compound?

Answer:

Discrepancies may arise from:

Incomplete Epoxidation : Monitor reaction progress via TLC or GC-MS.

Side Reactions : Characterize byproducts using LC-HRMS.

Analytical Errors : Validate titration results with -NMR integration of epoxy protons (δ 3.1–3.5 ppm) or FT-IR. Theoretical calculations should account for substituent effects on iodine value accuracy .

Advanced: What advanced spectroscopic or crystallographic methods are recommended for elucidating the stereochemistry of the oxirane ring?

Answer:

- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule resolution, while SHELXS/SHELXD aids in solving crystal structures from twinned data .

- Chiroptical Methods : Circular dichroism (CD) or vibrational circular dichroism (VCD) can probe stereochemical effects in non-crystalline samples .

Advanced: What methodologies are employed to study the nucleophilic ring-opening reactions of this compound under varying conditions?

Answer:

- Nucleophile Screening : Test hydroxide ions (OH), amines, or thiols in polar aprotic solvents (e.g., DMF).

- Kinetic Studies : Use -NMR (if fluorinated derivatives are present) to track regioselectivity. For example, nucleophiles preferentially attack the less hindered methylene carbon, forming α-trifluoromethyl alcohols .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and regioselectivity trends .

Basic: What computational approaches are used to model the electronic properties of the oxirane ring?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).

- PubChem Data : Leverage computed InChI keys and SMILES strings for cheminformatics workflows (e.g., docking studies) .

Advanced: How do steric effects from substituents influence the compound's reactivity in cross-coupling reactions?

Answer:

Steric hindrance from the trifluoromethyl and phenylethenyl groups:

- Reduces Reactivity : Bulky groups slow nucleophilic attack, as shown in kinetic studies of analogous oxiranes .

- Directs Regioselectivity : Nucleophiles target the less hindered carbon, confirmed by X-ray crystallography of reaction intermediates .

Basic: What protocols assess the environmental fate and aquatic toxicity of this oxirane derivative?

Answer:

- Chronic Toxicity Estimation : Use acute toxicity data (e.g., LC) and apply a 10% chronic-to-acute ratio for nonionic surfactants, as per USEPA guidelines .

- Degradation Studies : Monitor hydrolysis kinetics at varying pH levels (pH 4–9) to predict environmental persistence .

Advanced: What strategies are used to analyze surface adsorption behavior in indoor environments?

Answer:

- Microspectroscopic Imaging : Combine AFM and Raman spectroscopy to map adsorption on silica or polymer surfaces.

- Controlled Exposure Chambers : Simulate indoor conditions (humidity, temperature) and quantify adsorption isotherms .

Advanced: How can kinetic isotope effects or isotopic labeling elucidate reaction mechanisms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.